molecular formula C54H60N6O14S B11833297 methyl (2S,3S,4S,5R,6R)-3-(((2R,3R,4R,5S,6R)-3-azido-4,5-bis(benzyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(((2R,4R,5R)-5-azido-4-hydroxy-2-(hydroxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-

methyl (2S,3S,4S,5R,6R)-3-(((2R,3R,4R,5S,6R)-3-azido-4,5-bis(benzyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(((2R,4R,5R)-5-azido-4-hydroxy-2-(hydroxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-

Cat. No.: B11833297
M. Wt: 1049.2 g/mol
InChI Key: TYBCNNWNFBVISP-CIPNEREXSA-N
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Description

Methyl (2S,3S,4S,5R,6R)-3-(((2R,3R,4R,5S,6R)-3-azido-4,5-bis(benzyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(((2R,4R,5R)-5-azido-4-hydroxy-2-(hydroxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2- is a complex organic compound characterized by multiple stereocenters and functional groups. This compound is notable for its intricate structure, which includes azido groups, benzyloxy groups, and hydroxymethyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and the introduction of azido groups. Common reagents used in these steps may include benzyl bromide for benzyloxy group formation, azidotrimethylsilane for azido group introduction, and various protecting groups such as TBDMS (tert-butyldimethylsilyl) for hydroxyl groups.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.

    Reduction: Reduction of azido groups to amines.

    Substitution: Nucleophilic substitution reactions involving benzyloxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or H2/Pd-C (Hydrogenation with palladium on carbon).

    Substitution: Reagents such as NaN3 (Sodium azide) for azido group introduction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxymethyl groups would yield carboxylic acids, while reduction of azido groups would yield primary amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the azido groups may participate in click chemistry reactions, forming stable triazole linkages with alkynes. The benzyloxy groups may enhance the compound’s lipophilicity, facilitating its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,3S,4S,5R,6R)-3-(((2R,3R,4R,5S,6R)-3-azido-4,5-bis(benzyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl): Similar structure but lacks the p-tolylthio group.

    Methyl (2S,3S,4S,5R,6R)-3-(((2R,3R,4R,5S,6R)-3-azido-4,5-bis(benzyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(((2R,4R,5R)-5-azido-4-hydroxy-2-(hydroxymethyl)-tetrahydro-2H-pyran-3-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl: Similar structure but lacks the p-tolylthio group and has different stereochemistry.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which confer specific chemical and biological properties. The presence of azido groups allows for versatile chemical modifications, while the benzyloxy and p-tolylthio groups contribute to its stability and reactivity.

Properties

Molecular Formula

C54H60N6O14S

Molecular Weight

1049.2 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R)-5-azido-4-hydroxy-2-(hydroxymethyl)-6-(4-methylphenyl)sulfanyloxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate

InChI

InChI=1S/C54H60N6O14S/c1-33-23-25-38(26-24-33)75-54-41(57-59-55)43(63)44(39(27-61)71-54)72-53-50(69-32-37-21-13-6-14-22-37)47(68-31-36-19-11-5-12-20-36)48(49(74-53)51(64)65-2)73-52-42(58-60-56)46(67-30-35-17-9-4-10-18-35)45(40(28-62)70-52)66-29-34-15-7-3-8-16-34/h3-26,39-50,52-54,61-63H,27-32H2,1-2H3/t39-,40-,41-,42-,43-,44?,45-,46-,47+,48+,49+,50-,52-,53-,54?/m1/s1

InChI Key

TYBCNNWNFBVISP-CIPNEREXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)SC2[C@@H]([C@H](C([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OC)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)OCC5=CC=CC=C5)OCC6=CC=CC=C6)N=[N+]=[N-])OCC7=CC=CC=C7)OCC8=CC=CC=C8)O)N=[N+]=[N-]

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)C(=O)OC)OC4C(C(C(C(O4)CO)OCC5=CC=CC=C5)OCC6=CC=CC=C6)N=[N+]=[N-])OCC7=CC=CC=C7)OCC8=CC=CC=C8)O)N=[N+]=[N-]

Origin of Product

United States

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